3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-18-15-11-14(3-4-16(15)24-17(18)21)26(22,23)20-7-2-6-19(8-9-20)13-5-10-25-12-13/h3-4,11,13H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZHLVDFXYCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCSC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves multi-step organic synthesis. Starting with commercially available precursors, a sequence of reactions, including cyclization, sulfonylation, and N-alkylation, is typically employed. Reaction conditions may involve the use of reagents like sodium hydride, chloroformates, and appropriate bases under controlled temperatures.
Industrial Production Methods: Scaling up the synthesis for industrial production would involve optimizing the reaction steps for yield and purity. Continuous flow chemistry and the use of automated reactors may be adopted to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Biological Activity
Chemical Structure and Properties
The compound features a benzo[d]oxazole core, a sulfonyl group, and a tetrahydrothiophen moiety linked to a 1,4-diazepane ring. The structural complexity suggests multiple sites for biological interaction, which may contribute to its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related benzo[d]oxazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. Specific tests conducted on synthesized derivatives revealed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The sulfonamide and oxazole functionalities in the compound may enhance its interaction with biological targets involved in cancer pathways. Some studies have highlighted the efficacy of similar compounds in inhibiting cell proliferation in various cancer cell lines, including breast and colorectal cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuropharmacological Effects
Given the presence of the diazepane structure, this compound may also exhibit neuropharmacological effects akin to benzodiazepines. Preliminary studies suggest potential anxiolytic or sedative properties, which could be explored further in animal models to assess efficacy and safety .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzo[d]oxazole derivatives, the compound demonstrated notable activity against A. niger and B. subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies indicated that the compound triggered apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity .
Research Findings Summary Table
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d]oxazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, such as thymidylate synthase, which has been targeted in several studies .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains . The presence of the tetrahydrothiophen moiety may enhance its lipophilicity, aiding in cellular penetration.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell growth in various cancer lines | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Therapeutic Potential
Given its diverse biological activities, 3-Methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one holds promise as a lead compound for drug development. Its dual action as an anticancer and antimicrobial agent could be particularly beneficial in treating patients with co-existing infections and malignancies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sigma-2 Receptor Agonists (CB-64D, CB-184)
The benzo[d]oxazolone scaffold in the target compound shares structural parallels with sigma-2 receptor agonists such as CB-64D and CB-184, which are known to induce apoptosis in breast cancer cells via a caspase-independent pathway . Key differences include:
- Functional Groups : CB-64D lacks the sulfonyl-diazepane-tetrahydrothiophene substituent present in the target compound. This substituent may enhance solubility or receptor affinity.
- Mechanism : CB-64D and CB-184 activate sigma-2 receptors to trigger apoptosis without caspase involvement, unlike traditional chemotherapeutics like doxorubicin . The target compound’s diazepane-sulfonyl group may modulate similar pathways, but experimental validation is required.
Table 1: Comparison of Sigma-2 Agonists and the Target Compound
Heterocyclic Diazepine Derivatives
Compounds like 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) and its analogs share the diazepine motif but differ in:
- Scaffold Complexity : The target compound’s oxazolone core contrasts with coumarin-tethered pyrazolone systems in 4g/4h.
Mechanistic and Pharmacological Insights
- Apoptotic Pathways : Sigma-2 agonists (e.g., CB-64D) bypass caspase activation, making them effective in drug-resistant cancers . The target compound’s diazepane-sulfonyl group may interact with sigma-2 or related receptors, but empirical studies are needed.
- Drug Resistance : CB-184 synergizes with doxorubicin in both sensitive (MCF-7) and resistant (MCF-7/Adr-) cell lines . Structural analogs of the target compound could be screened for similar synergistic effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?
- Methodological Answer : Multi-step synthesis involving sulfonylation of the diazepane moiety and cyclization of the benzoxazolone core is typical. Key steps include:
- Stepwise coupling : Use of sulfonyl chloride intermediates to introduce the sulfonyl group under anhydrous conditions (e.g., DCM, 0–5°C) .
- Cyclization : Acid-catalyzed ring closure (e.g., H₂SO₄ or polyphosphoric acid) to form the benzoxazolone ring .
- Purification : Recrystallization in ethanol or chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate high-purity product .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : Assign proton environments (e.g., tetrahydrothiophenyl protons at δ 2.5–3.5 ppm; diazepane N–H signals at δ 1.8–2.2 ppm) .
- IR : Identify sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and benzoxazolone carbonyl (C=O) at 1680–1720 cm⁻¹ .
- X-ray crystallography : Resolve spatial arrangement of the diazepane and tetrahydrothiophene substituents .
Advanced Research Questions
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Split-plot factorial design : Vary substituents (e.g., tetrahydrothiophenyl vs. tetrahydrofuran groups) and measure bioactivity (e.g., enzyme inhibition) .
- Control variables : Maintain consistent sulfonyl and benzoxazolone moieties to isolate the impact of the diazepane-thiophene hybrid .
- Data analysis : Use multivariate regression to correlate steric/electronic parameters (e.g., Hammett constants) with activity .
Q. How can computational methods (e.g., DFT) resolve contradictions in reported reactivity data?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonyl group as a nucleophilic target) .
- Reactivity mapping : Compare Fukui indices to experimental nucleophilic substitution rates .
- Solvent effects : Simulate polarizable continuum models (PCM) to explain discrepancies in reaction yields across solvents (e.g., DMF vs. THF) .
Q. What methodologies assess the environmental fate of this compound in ecotoxicological studies?
- Methodological Answer :
- Hydrolysis studies : Monitor degradation under varying pH (4–9) and temperature (25–50°C) using HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .
- Bioaccumulation assays : Measure logP values (octanol-water partitioning) to predict environmental persistence .
- Microcosm models : Simulate soil/water systems to track abiotic transformations (e.g., photolysis) and biotic uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
